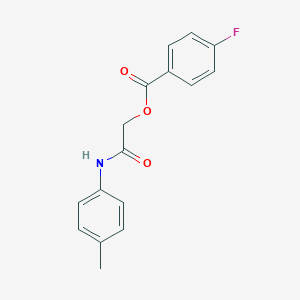
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide, also known as dicamba, is a herbicide that is widely used in agriculture. It is an effective tool for controlling broadleaf weeds and has been used for many years.
作用机制
Dicamba works by mimicking the plant hormone auxin, which causes uncontrolled growth in the targeted weeds. This leads to the death of the weed. Dicamba is a selective herbicide, meaning it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to have an effect on the photosynthesis process in plants. It also affects the plant's ability to take up and transport nutrients. In addition, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide has been shown to have an effect on the hormone balance in plants, leading to uncontrolled growth and eventual death.
实验室实验的优点和局限性
One advantage of using 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in lab experiments is that it is a relatively cheap and easy-to-use herbicide. It is also selective, meaning that it can be used to target specific weeds without harming other plants. However, one limitation is that this compound can be volatile and can drift to non-target areas, causing damage to other crops or plants.
未来方向
There are several areas of future research for 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide. One area is the development of new formulations that reduce volatility and drift. Another area is the study of this compound-resistant weeds and the development of new herbicides to combat them. Additionally, research is needed to better understand the long-term effects of this compound on soil health and the environment.
In conclusion, this compound is an important herbicide that has been widely used in agriculture for many years. Its selective properties make it an effective tool for controlling broadleaf weeds, and it has been extensively studied for its herbicidal properties. However, further research is needed to address some of the limitations and potential environmental impacts of this compound use.
合成方法
Dicamba can be synthesized by reacting 2,4-dichlorophenol with 2-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with butylamine to yield 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. Research has also been conducted on the use of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in non-crop areas such as roadsides, railways, and utility rights-of-way.
属性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-5-2-3-6-15(12)20-17(21)7-4-10-22-16-9-8-13(18)11-14(16)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21) |
InChI 键 |
UMRPVSWJXSKSRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)


![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
